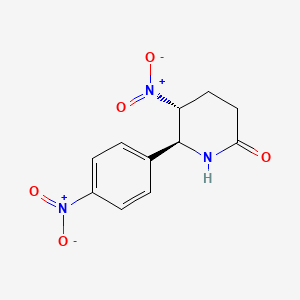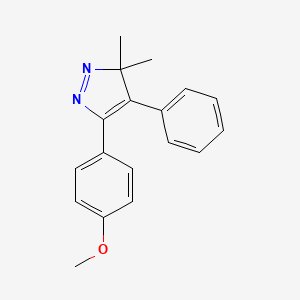
5-(4-Methoxyphenyl)-3,3-dimethyl-4-phenyl-3H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Methoxyphenyl)-3,3-dimethyl-4-phenyl-3H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a methoxyphenyl group and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)-3,3-dimethyl-4-phenyl-3H-pyrazole can be achieved through several methods. One common approach involves the cyclization of appropriate hydrazones with diketones. For instance, the reaction of 4-methoxyphenylhydrazine with 1,3-diphenyl-1,3-propanedione under acidic conditions can yield the desired pyrazole compound. The reaction typically requires refluxing in ethanol or another suitable solvent for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-Methoxyphenyl)-3,3-dimethyl-4-phenyl-3H-pyrazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amino group using hydrogenation or metal hydrides.
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of 5-(4-Hydroxyphenyl)-3,3-dimethyl-4-phenyl-3H-pyrazole.
Reduction: Formation of 5-(4-Aminophenyl)-3,3-dimethyl-4-phenyl-3H-pyrazole.
Substitution: Formation of halogenated derivatives such as 5-(4-Bromophenyl)-3,3-dimethyl-4-phenyl-3H-pyrazole.
Wissenschaftliche Forschungsanwendungen
5-(4-Methoxyphenyl)-3,3-dimethyl-4-phenyl-3H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and pathways.
Materials Science: The compound’s unique structural properties make it a candidate for use in organic electronics and photonic devices.
Biological Studies: It is used as a probe to study enzyme-substrate interactions and receptor binding affinities.
Wirkmechanismus
The mechanism of action of 5-(4-Methoxyphenyl)-3,3-dimethyl-4-phenyl-3H-pyrazole involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as lipoxygenases by binding to their active sites and preventing substrate access . Additionally, it can modulate signaling pathways by interacting with receptors and altering their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indole
- 5-(4-Methoxyphenyl)-1H-imidazole
Comparison
Compared to these similar compounds, 5-(4-Methoxyphenyl)-3,3-dimethyl-4-phenyl-3H-pyrazole exhibits unique properties due to the presence of the pyrazole ring, which can influence its reactivity and binding affinity to molecular targets
Eigenschaften
CAS-Nummer |
61147-76-0 |
|---|---|
Molekularformel |
C18H18N2O |
Molekulargewicht |
278.3 g/mol |
IUPAC-Name |
5-(4-methoxyphenyl)-3,3-dimethyl-4-phenylpyrazole |
InChI |
InChI=1S/C18H18N2O/c1-18(2)16(13-7-5-4-6-8-13)17(19-20-18)14-9-11-15(21-3)12-10-14/h4-12H,1-3H3 |
InChI-Schlüssel |
WCHSLOFEDHNVLP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=C(N=N1)C2=CC=C(C=C2)OC)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


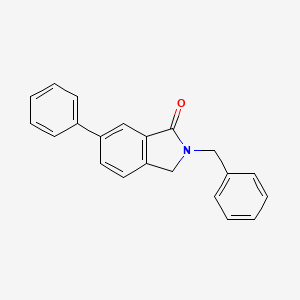
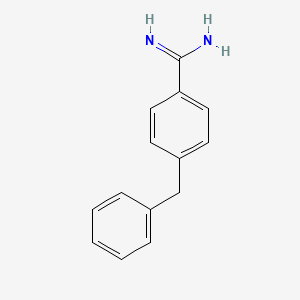
![1-[3-([1,1'-Biphenyl]-4-yl)-3-hydroxybutyl]piperidin-4-one](/img/structure/B14586099.png)
![N-tert-Butyl-N'-[5-methyl-2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14586102.png)
![Methyl 4-chloro-3,5-bis[(2-oxopropyl)amino]benzoate](/img/structure/B14586103.png)
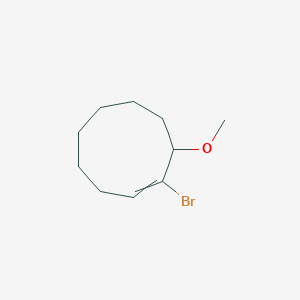
![Ethyl bicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B14586115.png)

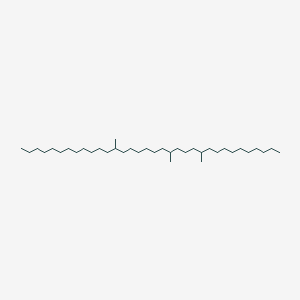
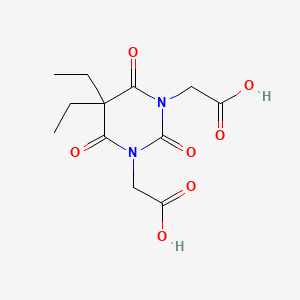
![3-[3,3-Dichloro-4-(chloromethyl)-2-oxopyrrolidin-1-yl]benzonitrile](/img/structure/B14586134.png)

![(4S)-4-[(2-Methoxyphenoxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B14586150.png)
